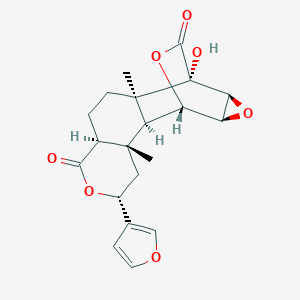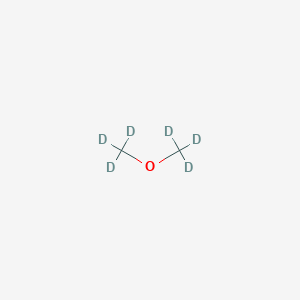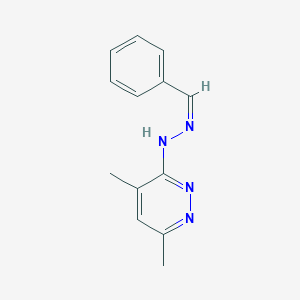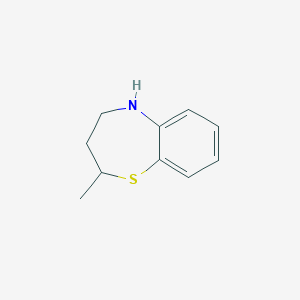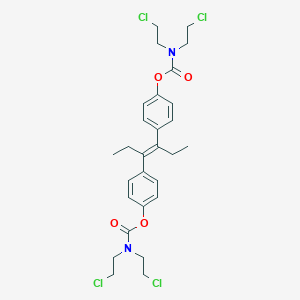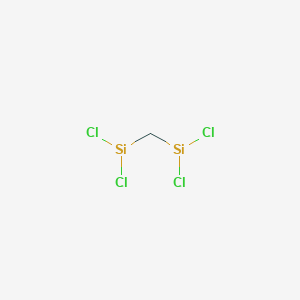
Bis(dichlorosilyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(dichlorosilyl)methane is an organosilicon compound with the molecular formula CH4Cl4Si2. It is a clear liquid at room temperature and is known for its reactivity with moisture and protic solvents. This compound is used in various chemical synthesis processes and has applications in material science and surface modification.
准备方法
Synthetic Routes and Reaction Conditions
Bis(dichlorosilyl)methane can be synthesized through the reaction of methylene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
CH2Cl2+2SiCl4→CH2(SiCl2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Bis(dichlorosilyl)methane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silicon dioxide and other silicon-containing compounds.
Substitution: Undergoes substitution reactions with nucleophiles such as alcohols and amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Silicon dioxide.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Bis(dichlorosilyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Material Science: Employed in the modification of surfaces to alter their hydrophobic or hydrophilic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of bis(dichlorosilyl)methane involves its reactivity with various chemical species. The silicon atoms in the compound can form bonds with oxygen, nitrogen, and other elements, leading to the formation of new compounds. The pathways involved include hydrolysis, oxidation, and substitution reactions, which are facilitated by the presence of reactive silicon-chlorine bonds.
相似化合物的比较
Similar Compounds
Bis(trichlorosilyl)methane: Similar structure but with three chlorine atoms on each silicon.
Chlorodimethylsilane: Contains one silicon atom bonded to two methyl groups and one chlorine atom.
Dichlorodimethylsilane: Contains one silicon atom bonded to two chlorine atoms and two methyl groups.
Uniqueness
Bis(dichlorosilyl)methane is unique due to its specific reactivity and the ability to form a variety of organosilicon compounds through different chemical reactions. Its structure allows for versatile applications in material science and chemical synthesis, making it a valuable compound in both research and industrial settings.
属性
InChI |
InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRMXBTLIZHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)Cl)[Si](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18081-42-0 |
Source


|
| Record name | Bis(dichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of bis(dichlorosilyl)methane in platinum-catalyzed double silylations of alkynes?
A1: this compound acts as a silicon source in these reactions. [] The platinum catalyst facilitates the addition of two silyl groups from this compound across the triple bond of an alkyne. This results in the formation of a 1,2-disilylated alkene product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
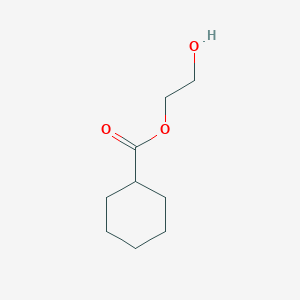
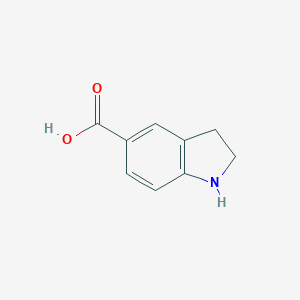
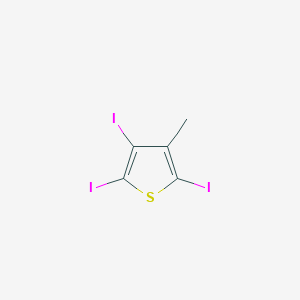
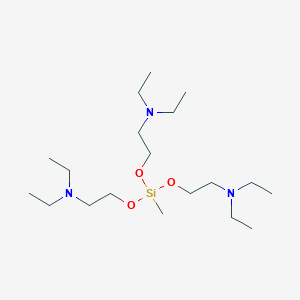
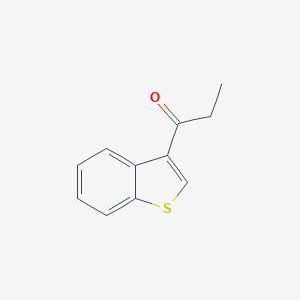
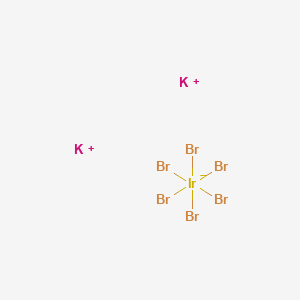
![3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol](/img/structure/B95636.png)
